![molecular formula C18H20Cl2N2OS B2406963 3-(3,4-Dichlorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide CAS No. 2320536-53-4](/img/structure/B2406963.png)
3-(3,4-Dichlorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dichlorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as "Compound X" and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The mechanism of action of Compound X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Studies have shown that Compound X has the ability to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression. By inhibiting the activity of HDAC, Compound X may be able to alter the expression of certain genes, leading to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that Compound X has several biochemical and physiological effects on the body. For example, it has been shown to reduce inflammation in the brain and inhibit the growth of cancer cells. Additionally, studies have shown that Compound X has the ability to improve cognitive function and memory in animal models, which may have potential therapeutic applications in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using Compound X in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, its ability to inhibit the activity of HDAC makes it a valuable tool for studying the regulation of gene expression. However, one of the limitations of using Compound X in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
将来の方向性
There are several future directions for research on Compound X. One area of research is the development of more efficient synthesis methods that can produce the compound in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of Compound X and its potential therapeutic applications. Finally, studies are needed to determine the safety and efficacy of Compound X in human clinical trials.
In conclusion, 3-(3,4-Dichlorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide, also known as Compound X, is a synthetic compound that has potential applications in medical research. Its ability to inhibit the activity of HDAC and reduce inflammation in the brain make it a valuable tool for studying the regulation of gene expression and the potential treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 3-(3,4-Dichlorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide is a complex process that involves several steps. The first step involves the synthesis of 3,4-dichlorophenylacetic acid, which is then converted to 3,4-dichlorophenylamine. This intermediate is then reacted with 1-(thiophen-3-ylmethyl)pyrrolidine-3-carboxylic acid to produce the final product.
科学的研究の応用
Compound X has been extensively studied for its potential applications in medical research. One of the main areas of research has been its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that Compound X has the ability to inhibit the growth of cancer cells and reduce inflammation in the brain, which may have potential therapeutic applications.
特性
IUPAC Name |
3-(3,4-dichlorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2OS/c19-16-3-1-13(9-17(16)20)2-4-18(23)21-15-5-7-22(11-15)10-14-6-8-24-12-14/h1,3,6,8-9,12,15H,2,4-5,7,10-11H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUPEOGJTQLLLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC(=C(C=C2)Cl)Cl)CC3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2406880.png)
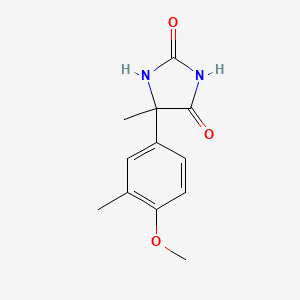
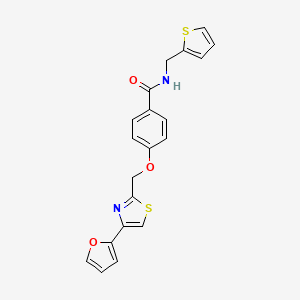
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2406885.png)
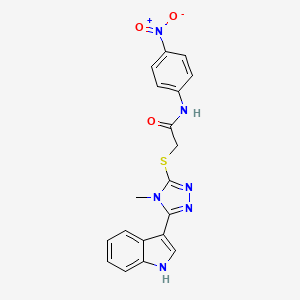
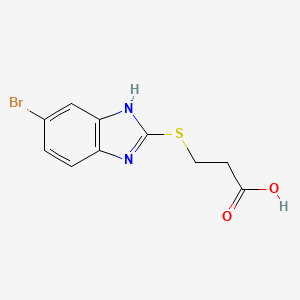

![(E)-1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2406893.png)
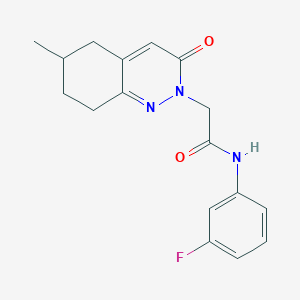
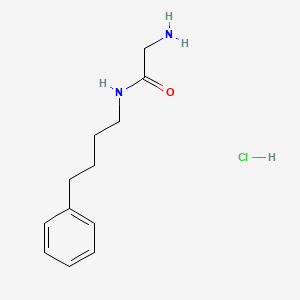
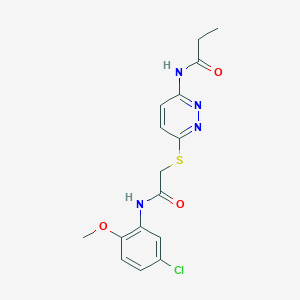

![Tert-butyl N-[(1R)-2-methyl-1-[(2R)-oxiran-2-yl]propyl]carbamate](/img/structure/B2406901.png)
![5-Fluoro-2-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2406903.png)